molecular formula C18H19ClN4O2S B2800287 4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1160231-05-9

4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No. B2800287
CAS RN: 1160231-05-9
M. Wt: 390.89
InChI Key: GJZLKODMSMQTDS-UHFFFAOYSA-N
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Description

4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine, also known as TBB or TBBt, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TBB is a triazole-based compound that has been synthesized using different methods. Its unique structure and properties make it a promising candidate for scientific research.

Mechanism of Action

4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine inhibits protein kinases by binding to the ATP-binding site of the kinase, which prevents the kinase from phosphorylating its substrate. This mechanism of action makes this compound a promising candidate for the development of kinase inhibitors for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by inhibiting the activity of protein kinases that are involved in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine in lab experiments is its high selectivity for protein kinases. This compound has been shown to inhibit a wide range of kinases, including those that are involved in cancer and other diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can affect the results of the experiments.

Future Directions

There are several future directions for the research on 4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine. One direction is the development of this compound-based kinase inhibitors for the treatment of cancer and other diseases. Another direction is the synthesis of this compound-based materials for various applications, such as drug delivery and catalysis. In addition, further studies are needed to explore the potential side effects of this compound and its derivatives, as well as their interactions with other drugs.

Synthesis Methods

4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine can be synthesized using different methods, including the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne. One of the most common methods used to synthesize this compound is the click chemistry approach, which involves the reaction of an azide and an alkyne in the presence of a copper catalyst. This method is preferred due to its high yield and selectivity.

Scientific Research Applications

4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine has been studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, this compound has been used as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of cancer and other diseases. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as polymers and metal-organic frameworks.

properties

IUPAC Name

5-(4-tert-butylphenyl)sulfonyl-N-(4-chlorophenyl)triazolidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2S/c1-18(2,3)12-4-10-15(11-5-12)26(24,25)17-16(21-23-22-17)20-14-8-6-13(19)7-9-14/h4-11,16-17,20-23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJDVGWWYWWPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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